molecular formula C13H19N3O2 B2907151 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide CAS No. 1705096-73-6

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide

Cat. No.: B2907151
CAS No.: 1705096-73-6
M. Wt: 249.314
InChI Key: BHZPQEKZVRFDGY-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide (CAS 1705096-73-6) is a chemical compound supplied for research and experimental purposes. It has a molecular formula of C 13 H 19 N 3 O 2 and a molecular weight of 249.31 g/mol . The compound features a pyrazole core, a common privileged structure in medicinal chemistry, which is substituted with a tetrahydropyran (oxan-4-yl) group and a cyclopropanecarboxamide moiety . Privileged structures are molecular scaffolds known for their ability to provide high-affinity ligands for multiple receptors, making them valuable starting points in drug discovery . While the specific biological activity and mechanism of action for this compound are areas of ongoing research, its molecular architecture suggests potential for diverse investigations. The presence of the pyrazole ring is significant, as this heterocycle is frequently explored in the development of new therapeutic agents . Researchers may find this compound useful as a building block in synthetic chemistry or as a candidate for high-throughput screening in various biological assays. It is offered with a minimum purity of 90%+ and is available in multiple formats and quantities to suit different experimental needs . This product is intended For Research Use Only and is not designed for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c17-13(11-1-2-11)15-12-7-14-16(9-12)8-10-3-5-18-6-4-10/h7,9-11H,1-6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZPQEKZVRFDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the cyclopropane carboxamide group and the tetrahydro-2H-pyran-4-ylmethyl substituent. Key steps may include cyclization reactions, nucleophilic substitutions, and amide bond formations under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity against specific targets.

    Industry: The compound’s properties might make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and leading to downstream effects in biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound C₁₂H₁₇N₃O₂ Oxan-4-ylmethyl, cyclopropanecarboxamide 247.29 Enhanced solubility due to oxane; rigid cyclopropane
N-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride C₁₃H₁₆ClN₃ Phenyl, cyclopropanamine 249.74 Lipophilic phenyl group; hydrochloride salt improves crystallinity
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde C₁₆H₁₃FN₂O 4-fluorophenyl, carbaldehyde 268.29 Dihydropyrazole core; electron-withdrawing fluorine
1,3,4-thiadiazole derivatives Varies Thiadiazole, pyrazole ~300–350 Antimicrobial activity; heterocyclic diversity

Key Observations :

  • Oxane vs. Phenyl : The oxan-4-ylmethyl group in the target compound likely improves aqueous solubility compared to the phenyl group in the hydrochloride analog , which is more lipophilic and may enhance blood-brain barrier penetration.
  • Cyclopropane vs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide, and how can reaction conditions be optimized for higher yield?

  • Answer : The compound is synthesized via multi-step reactions, typically involving:

Formation of the tetrahydropyran (oxane) ring through hydrogenation of dihydropyran using catalysts like Raney nickel .

Coupling reactions (e.g., amide bond formation) between the pyrazole and cyclopropanecarboxamide moieties, often mediated by coupling agents such as HATU or EDCI .
Optimization focuses on solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalyst loading. Chromatography (e.g., silica gel or HPLC) is critical for purification .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Answer :

  • NMR spectroscopy (¹H, ¹³C) confirms structural integrity, with pyrazole protons appearing as doublets (~δ 7.5–8.5 ppm) and oxane protons as multiplet signals (~δ 3.5–4.0 ppm) .
  • Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 369.5 [M+H]⁺) .
  • HPLC (C18 columns, acetonitrile/water gradients) assesses purity (>95% required for pharmacological studies) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Answer :

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ determination for breast or lung cancer) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or inflammatory mediators (e.g., COX-2) .
  • Solubility profiling : Shake-flask method in PBS or DMSO to guide formulation .

Q. How are common impurities addressed during synthesis?

  • Answer : Side products (e.g., unreacted pyrazole intermediates or oxidized by-products) are minimized by inert atmosphere use (N₂/Ar) and reducing reaction times. Impurities are removed via gradient elution in reversed-phase HPLC .

Advanced Research Questions

Q. What computational and experimental strategies resolve contradictions in bioactivity data across studies?

  • Answer :

  • Molecular docking (AutoDock, Schrödinger) identifies binding modes to targets like androgen receptors or kinases, explaining variability in IC₅₀ values .
  • Metabolic stability assays (e.g., liver microsomes) assess whether discrepancies arise from rapid degradation .
  • X-ray crystallography (using SHELXL for refinement) confirms stereochemistry and active conformations, resolving conflicting SAR hypotheses .

Q. How can structural modifications enhance target selectivity and reduce off-target effects?

  • Answer :

  • Substituent tuning : Introducing electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring improves kinase selectivity .
  • Scaffold hopping : Replacing cyclopropane with spirocyclic moieties alters binding pocket interactions .
  • Prodrug strategies : Esterification of the carboxamide group enhances bioavailability and reduces hepatotoxicity .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

  • Answer :

  • CRISPR-Cas9 knockouts of putative targets (e.g., GPR139) in cell lines confirm pathway involvement .
  • Transcriptomic profiling (RNA-seq) identifies downstream gene regulation in treated vs. control models .
  • SPR (Surface Plasmon Resonance) quantifies binding kinetics (KD, kon/koff) to purified receptors .

Q. How do crystallographic studies using SHELX programs refine the compound’s 3D structure?

  • Answer :

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction at synchrotron facilities.
  • Refinement : SHELXL iteratively adjusts atomic positions and thermal parameters, leveraging restraints for cyclopropane ring geometry .
  • Validation : MolProbity checks for steric clashes and Ramachandran outliers ensure model accuracy .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

  • Answer :

  • Analog synthesis : Systematic variation of substituents (e.g., oxane ring size, pyrazole substitution patterns) .
  • Free-Wilson analysis : Quantifies contributions of specific groups to activity (e.g., oxane methyl improves metabolic stability by 30%) .
  • QSAR modeling : Machine learning (Random Forest, SVM) predicts activity cliffs from descriptor libraries .

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